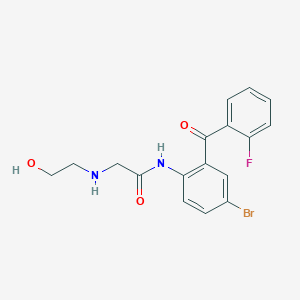
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone, also known as 5-Bromo-2-Fluoro-2'-hydroxyethylaminoacetanilide, is an organic compound belonging to the class of phenones. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. The compound has been the subject of numerous scientific studies due to its potential applications in the medical, biotechnological and industrial fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 2-aminoethyl ethanolamine followed by acetylation with acetic anhydride and subsequent hydrolysis to obtain the final product.
Starting Materials
5-bromo-2-fluorobenzoyl chloride, 2-aminoethyl ethanolamine, acetic anhydride, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: 5-bromo-2-fluorobenzoyl chloride is reacted with 2-aminoethyl ethanolamine in the presence of triethylamine to obtain 5-bromo-2-(2-hydroxyethylamino)benzophenone., Step 2: The obtained product is acetylated with acetic anhydride in the presence of pyridine to obtain 5-bromo-2-(2-hydroxyethylaminoacetylamino)benzophenone., Step 3: The acetylated product is hydrolyzed with sodium hydroxide in water to obtain the final product, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone., Step 4: The final product is extracted with ethyl acetate and purified by recrystallization.
Mechanism Of Action
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. The inhibition of COX-2 by 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide is reversible and non-competitive.
Biochemical And Physiological Effects
The inhibition of the enzyme cyclooxygenase-2 (COX-2) by 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can reduce the production of inflammatory mediators such as prostaglandin E2 and thromboxane B2. In vivo studies have shown that the compound can reduce inflammation and pain in animal models. In addition, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been shown to reduce the production of reactive oxygen species in cells, which may have beneficial effects on cellular health.
Advantages And Limitations For Lab Experiments
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has several advantages and limitations for laboratory experiments. One advantage of the compound is that it is relatively stable in solution and can be stored for extended periods of time. In addition, the compound is soluble in organic solvents, which makes it easier to handle and manipulate in the laboratory. However, the compound is not very soluble in water, which can limit its use in certain experiments. In addition, the compound is not very stable at high temperatures, which can limit its use in certain experiments.
Future Directions
The potential applications of 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylam
Scientific Research Applications
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential applications in the medical, biotechnological and industrial fields. In the medical field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In the biotechnological field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. In the industrial field, 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenoneuoro-2'-hydroxyethylaminoacetanilide has been studied for its potential to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of volatile organic compounds.
properties
IUPAC Name |
N-[4-bromo-2-(2-fluorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPOQZBBMNCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519828 |
Source


|
| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone | |
CAS RN |
71980-88-6 |
Source


|
| Record name | N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-N~2~-(2-hydroxyethyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
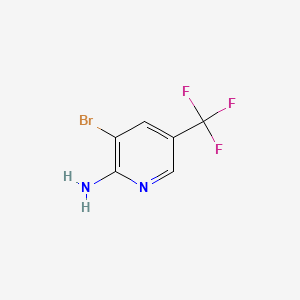
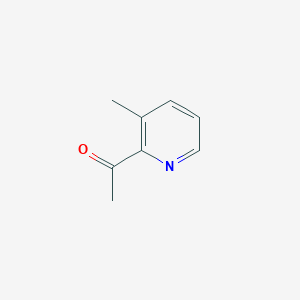



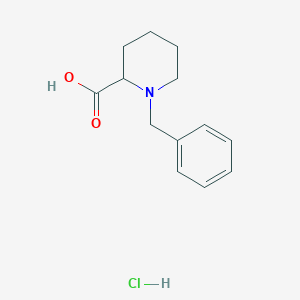

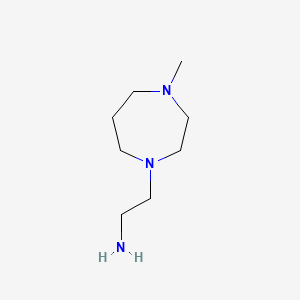
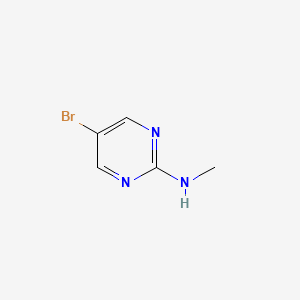
![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
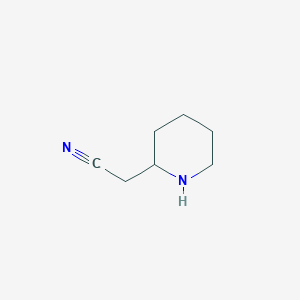
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)